1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone
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Description
1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone is a useful research compound. Its molecular formula is C20H22N4O2 and its molecular weight is 350.422. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
The compound 1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This compound integrates a piperidine ring with an oxadiazole moiety and an indole structure, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, along with relevant research findings.
The molecular formula of the compound is C17H20N6O with a molecular weight of 324.4g/mol. The structure includes significant functional groups that contribute to its biological activity:
Property | Value |
---|---|
Molecular Formula | C17H20N6O |
Molecular Weight | 324.4 g/mol |
IUPAC Name | This compound |
InChI Key | BUXYXZXXTNLPON-UHFFFAOYSA-N |
The biological activity of the compound is primarily attributed to its interaction with various molecular targets:
Anticancer Activity : The oxadiazole and indole components are known to modulate signaling pathways involved in cell proliferation and apoptosis. Studies indicate that compounds containing oxadiazole structures can inhibit key enzymes such as EGFR and Src, which are critical in cancer cell signaling pathways .
Antimicrobial Activity : The presence of the oxadiazole ring has been associated with antimicrobial properties against various pathogens. Research indicates that similar compounds exhibit potent activity against drug-resistant strains of bacteria and fungi .
Anticancer Studies
Several studies have evaluated the anticancer potential of related oxadiazole derivatives:
- In vitro Studies : Compounds similar to the target molecule were tested against various cancer cell lines (e.g., HEPG2, MCF7). For instance, one study reported an IC50 value of 1.18±0.14μM for a related oxadiazole derivative against HEPG2 cells .
- Mechanistic Insights : Molecular docking studies suggest that these compounds can effectively bind to the active sites of cancer-related enzymes, potentially leading to apoptosis in cancer cells .
Antimicrobial Studies
Research has also highlighted the antimicrobial properties of compounds containing the oxadiazole moiety:
- A recent study demonstrated that certain oxadiazoles exhibited significant in vitro activity against Plasmodium falciparum, indicating potential as antimalarial agents .
Case Study 1: Anticancer Activity
A series of synthesized derivatives based on the oxadiazole framework were screened for anticancer activity using MTT assays. The most potent compound showed an IC50 value significantly lower than standard chemotherapeutics, indicating superior efficacy .
Case Study 2: Antimicrobial Efficacy
In another investigation, derivatives were tested for their ability to inhibit bacterial growth. Compounds demonstrated activity against multi-drug resistant strains, suggesting their potential as new antimicrobial agents .
Properties
IUPAC Name |
1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-indol-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c25-18(13-24-12-7-14-3-1-2-4-17(14)24)23-10-8-16(9-11-23)20-22-21-19(26-20)15-5-6-15/h1-4,7,12,15-16H,5-6,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJMJNZGCBJLMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)CN4C=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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